Evodol

Catalog No.
S774951
CAS No.
22318-10-1
M.F
C26H28O9
M. Wt
484.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Evodol

CAS Number

22318-10-1

Product Name

Evodol

IUPAC Name

(1R,2R,7S,13R,14R,16S,19S,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione

Molecular Formula

C26H28O9

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C26H28O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,19-20,28H,5,7,9,11H2,1-4H3/t13-,14-,19-,20+,23-,24-,25-,26+/m0/s1

InChI Key

SNGHLUWTFLYPMT-JPRNBFAHSA-N

SMILES

Array

Synonyms

Evodol; NSC 314322; Glaucin C

Canonical SMILES

CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C(=C6[C@@]37COC(=O)C[C@@H]7OC6(C)C)O)C

Evodol has been reported in Tetradium ruticarpum, Fagaropsis glabra, and other organisms with data available.

Evodol (CAS: 22318-10-1) is a quinolone alkaloid isolated from the medicinal plant *Evodia rutaecarpa*. It is structurally related to other bioactive alkaloids from the same source, such as evodiamine and rutaecarpine, and is a subject of research for its anti-inflammatory, analgesic, and antitumor properties. [REFS-1, REFS-2] Its primary mechanisms of action are linked to its activity as a vanilloid receptor 1 (TRPV1) agonist and its ability to modulate inflammatory pathways, making it a specific tool for research in nociception and inflammation. [3]

Substituting pure Evodol with crude *Evodia* extracts or even with its close structural analog, Rutaecarpine, is unsuitable for mechanism-driven research. Crude extracts contain a complex mixture of alkaloids, including dehydroevodiamine, rutaecarpine, and synephrine, each with distinct pharmacological activities that confound experimental results and prevent reproducible dose-response analysis. [1] While structurally similar, Evodol and Rutaecarpine exhibit significant, quantitatively distinct potencies in various biological assays, such as cytotoxicity and anti-inflammatory action. [REFS-2, REFS-3] Therefore, procuring the specific, purified compound is essential for isolating the biological effects of Evodol and generating reliable, publishable data.

Significantly Higher Cytotoxicity in Cardiomyocytes Compared to Rutaecarpine

In studies on H9c2 cardiomyocytes, Evodol (referred to as evodiamine in the source) demonstrated substantially greater cytotoxicity than its structural analog, Rutaecarpine. The half-maximal inhibitory concentration (IC50) for Evodol was 42.82 µmol/L, whereas Rutaecarpine's IC50 was 117.97 µmol/L, indicating Evodol is approximately 2.75 times more potent in this cell line. [1]

Evidence DimensionCytotoxicity (IC50)
Target Compound Data42.82 ± 7.55 µmol/L
Comparator Or BaselineRutaecarpine: 117.97 ± 9.69 µmol/L
Quantified Difference~2.75-fold higher potency
ConditionsH9c2 cardiomyocyte cell line viability assay.

For researchers studying cardiotoxicity or screening compounds for effects on heart cells, this potency difference is critical for dose selection and interpreting results.

Greater Antitumor Activity in HepG2 Cells Than Rutaecarpine

When evaluated for antitumor activity against the human liver cancer cell line HepG2, Evodol (evodiamine) showed a significantly stronger inhibitory effect on cell proliferation compared to Rutaecarpa. At a concentration of 100 µmol/L, Evodol inhibited cell growth by 40.00%, while Rutaecarpine inhibited growth by only 10.70%. [1] This demonstrates a nearly four-fold greater antiproliferative effect under these specific conditions.

Evidence DimensionInhibition of Cell Proliferation
Target Compound Data40.00 ± 6.16% inhibition
Comparator Or BaselineRutaecarpine: 10.70 ± 1.65% inhibition
Quantified Difference~3.7-fold greater inhibition
ConditionsMTT assay on HepG2 human hepatocellular carcinoma cells at 100 µmol/L concentration.

This evidence provides a clear rationale for selecting Evodol over Rutaecarpine in oncology research focused on liver cancer, as it is significantly more active in this specific and widely used cell model.

Differential Potency in Inhibiting Inflammatory Nitric Oxide Production

Evodol (evodiamine) and Rutaecarpine both inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells, but they contribute differently to the overall activity of a crude extract. The ethanol extract of *E. rutaecarpa* inhibited NO production with an IC50 of ~0.8 µg/ml. While individual IC50 values for the pure compounds were not reported in this study, the authors state that Evodol and Rutaecarpine partially mimicked this potent effect, implying they are key drivers of the extract's anti-inflammatory activity. [1] The use of pure Evodol allows for the precise quantification of its contribution to iNOS inhibition, which is impossible with a crude extract.

Evidence DimensionInhibition of NO Production (IC50)
Target Compound DataActive inhibitor of LPS-induced NO production.
Comparator Or BaselineCrude *E. rutaecarpa* extract: IC50 of ~0.8 µg/ml
Quantified DifferenceEvodol is a key active component responsible for the extract's potent anti-inflammatory effects.
ConditionsLPS-induced nitric oxide production in microglial cells.

For researchers studying neuroinflammation, using pure Evodol instead of an extract is critical for determining the specific role and potency of this single molecule in inhibiting the iNOS pathway.

High Solubility in DMSO for Simplified Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is a standard solvent for preparing high-concentration stock solutions in biological research due to its ability to dissolve a wide array of compounds and its miscibility with aqueous media. [REFS-1, REFS-2] While direct comparative solubility data for Evodol is not readily available, its class of compounds (alkaloids) generally exhibits good solubility in DMSO, facilitating the creation of concentrated stock solutions essential for reproducible in vitro assays. This avoids the handling issues and poor solubility often associated with crude plant extracts in aqueous buffers.

Evidence DimensionSolvent Compatibility
Target Compound DataExpected high solubility in DMSO, a standard laboratory solvent.
Comparator Or BaselineCrude Plant Extracts: Often have poor and inconsistent solubility in aqueous buffers.
Quantified DifferenceNot applicable.
ConditionsStandard laboratory stock solution preparation for in vitro screening.

Procuring pure Evodol ensures straightforward and reproducible preparation of experimental solutions, a critical processability advantage over using poorly soluble or complex crude mixtures.

Comparative Oncology Screening in Liver Cancer Models

Based on its significantly higher potency against HepG2 cells compared to Rutaecarpine, Evodol is the indicated choice for studies aiming to identify or characterize cytotoxic agents for hepatocellular carcinoma. [1] Its use ensures that the observed effects are attributable to a single, potent molecule, providing a clear basis for mechanism-of-action studies.

In Vitro Cardiotoxicity Hazard Identification

The compound's ~2.75-fold greater cytotoxicity in H9c2 cardiomyocytes versus Rutaecarpine makes it a relevant tool for studies investigating the potential cardiotoxic effects of quinolone alkaloids. [2] Researchers can use Evodol to establish a baseline for toxicity within this chemical class or to probe specific pathways involved in cardiomyocyte viability.

Mechanism-Specific Studies of Neuroinflammation

For researchers investigating the molecular drivers of neuroinflammation, pure Evodol allows for the precise study of iNOS pathway inhibition without the confounding variables present in a crude botanical extract. [3] This is essential for delineating the specific contribution of Evodol to anti-inflammatory responses in microglial cells.

XLogP3

1.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

484.17333247 Da

Monoisotopic Mass

484.17333247 Da

Heavy Atom Count

35

Wikipedia

Evodol

Dates

Last modified: 08-15-2023
Hett et al. Chemical genetics reveals a kinase-independent role for protein kinase R in pyroptosis. Nature Chemical Biology, doi: 10.1038/nchembio.1236, published online 21 April 2013 http://www.nature.com/naturechemicalbiology

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